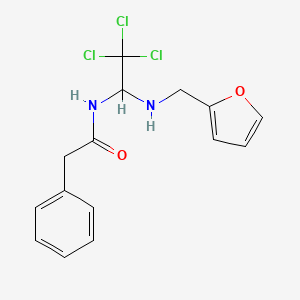

2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

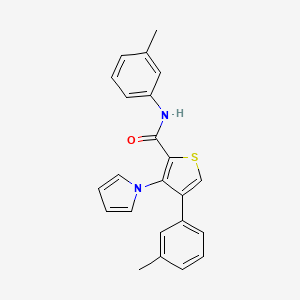

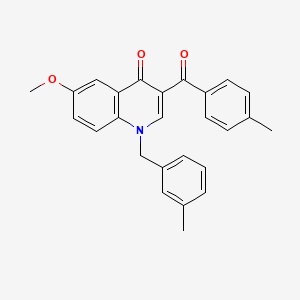

The compound “2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide” is an organic compound. It contains a phenyl group (a benzene ring minus one hydrogen), a furan ring (a five-membered ring with four carbon atoms and one oxygen), and an acetamide group (an acetyl group single-bonded to a nitrogen atom). It also contains a trichloroethyl group, which is an ethyl group with three chlorine atoms attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl, furan, and acetamide groups, as well as the trichloroethyl group. These groups would likely confer distinct chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the acetamide group might undergo hydrolysis to form an amine and a carboxylic acid. The phenyl and furan rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the functional groups present. For example, the presence of the polar acetamide group might confer some degree of solubility in polar solvents .Scientific Research Applications

Synthesis and Characterization

Studies on the synthesis, characterization, and applications of related chloroacetanilide herbicides and acetamide derivatives offer insights into methodologies that could be adapted for research on 2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide. For example, the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners for herbicides demonstrates techniques for creating high specific activity compounds for metabolic and mode of action studies (Latli & Casida, 1995).

Metabolic Pathways

Research on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes sheds light on metabolic activation pathways that could be relevant for studying the metabolism of similar acetamide derivatives (Coleman et al., 2000).

Molecular Docking and Anticancer Activity

The synthesis, structure, and molecular docking analysis of anticancer drugs of related acetamide compounds highlight the potential for investigating the anticancer activity of this compound. These studies can guide the exploration of binding affinities and molecular interactions with biological targets (Sharma et al., 2018).

Antibacterial, Antiurease, and Antioxidant Activities

Investigations into the antibacterial, antiurease, and antioxidant activities of new 1,2,4-triazole Schiff base and amine derivatives reveal a pathway for assessing the biological activities of similar compounds, potentially including this compound (Sokmen et al., 2014).

Decarboxylative Claisen Rearrangement Reactions

Research on the decarboxylative Claisen rearrangement reactions of furan-2-ylmethyl and related compounds provides a chemical transformation framework that could be relevant for the synthesis and modification of this compound, potentially opening new pathways for its application in various scientific fields (Craig et al., 2005).

properties

IUPAC Name |

2-phenyl-N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl3N2O2/c16-15(17,18)14(19-10-12-7-4-8-22-12)20-13(21)9-11-5-2-1-3-6-11/h1-8,14,19H,9-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHIHOYWTBIIJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578425.png)

![(2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2578426.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2578443.png)

![methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate](/img/structure/B2578447.png)